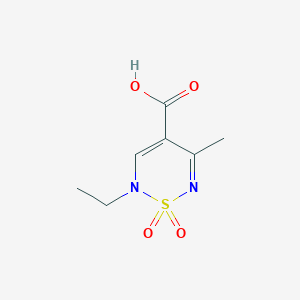

2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of functionalized 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides involves the treatment of sulfamide with ethyl 3,3-diethoxypropionate, providing a convenient procedure for generating this class of heterocycles. This method highlights the generality and utility of the transformation for synthesizing novel heterocyclic compounds (Lee & Kohn, 1990).

Molecular Structure Analysis

Crystal structure analysis of related compounds reveals conformational details, such as the thiazinane ring displaying a half-chair conformation and the existence of intramolecular hydrogen bonding. These structural insights are crucial for understanding the chemical behavior and reactivity of such compounds (Li, Tian, & Wang, 2013).

Chemical Reactions and Properties

The chemical reactions of these compounds are diverse, including hydrazinolysis and reactions with bases, leading to various derivatives indicating a rich chemistry. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases explores the thiadiazole ring opening and formation of furylacetic acid thioamides, showcasing the compound's reactive flexibility (Remizov, Pevzner, & Petrov, 2019).

Physical Properties Analysis

Physical properties, such as solubility, crystallinity, and stability, are influenced by the molecular structure. For instance, the hydrolysis and animation reactions of derivatives have been studied, revealing how structural modifications impact these physical properties (Chernykh, Gridasov, & Petyunin, 1976).

Applications De Recherche Scientifique

Synthesis of Derivatives

The compound 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide has been utilized in the synthesis of various derivatives, reflecting its versatility in chemical reactions. For instance, Ahmed (2002) synthesized derivatives by reacting the compound with various reagents, leading to products like Ethyl 2-methyl-11-oxo-9,10-dihydro-1H-pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate. These derivatives further expanded the chemical landscape of thiadiazine compounds, indicating the compound's role as a precursor in synthetic chemistry (Ahmed, 2002).

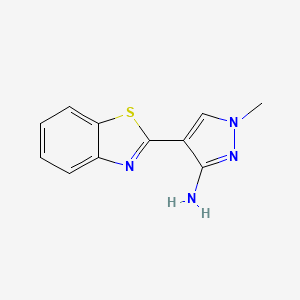

Synthetic Pathways and Biological Activities

The compound has been implicated in the synthesis of 1,2,4-triazole derivatives. Özil et al. (2015) described a microwave-promoted synthesis starting from a related ethyl ester compound, leading to various derivatives with potential antimicrobial and anti-lipase activities. This research signifies the compound's importance in the development of bioactive molecules and its role in facilitating novel synthetic pathways (Özil et al., 2015).

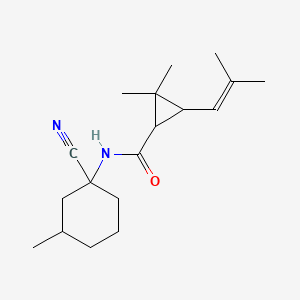

Chemical Transformations and Biological Evaluation

Anekal and Biradar (2017) conducted research involving the compound to synthesize novel Indolyl 4-thiazolidinones bearing the thiadiazine nucleus. These newly synthesized compounds underwent evaluation for their antimicrobial, analgesic, and anti-inflammatory activities, showcasing the compound's role in producing bioactive molecules with potential therapeutic applications (Anekal & Biradar, 2017).

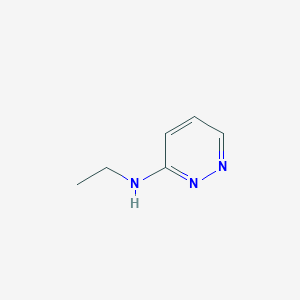

Synthesis and Medicinal Chemistry Applications

The synthesis of novel 3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine and 3-heteroaryl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides from the compound has been reported, indicating its role in creating structures with potential tuberculostatic and anticancer activities. This highlights its significance in medicinal chemistry for the synthesis of compounds with specific biological activities (Gobis et al., 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit cell proliferation . The compound’s interaction with its targets likely leads to changes in cellular processes, but specific details are currently unavailable.

Biochemical Pathways

Given the broad range of activities associated with similar compounds, it’s likely that multiple pathways are affected, leading to downstream effects on cell function and viability .

Result of Action

Similar compounds have been found to inhibit cell proliferation , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-3-9-4-6(7(10)11)5(2)8-14(9,12)13/h4H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGREASASWPYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=NS1(=O)=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)

![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)

![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)

![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)

![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)